methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

USP7 inhibition enzymatic potency structure–activity relationship

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate (CAS 1251547-62-2), commonly referenced by the research code P005091 (also P5091), is a trisubstituted thiophene that functions as a selective, potent inhibitor of ubiquitin-specific protease 7 (USP7) and the closely related deubiquitinase USP47. The compound is widely used as a first-generation USP7 chemical probe in oncology research, particularly for studying the USP7–HDM2–p53 signaling axis and for validating USP7 as a therapeutic target in multiple myeloma and other malignancies.

Molecular Formula C16H19NO5S3
Molecular Weight 401.51
CAS No. 1251547-62-2
Cat. No. B2928780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate
CAS1251547-62-2
Molecular FormulaC16H19NO5S3
Molecular Weight401.51
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
InChIInChI=1S/C16H19NO5S3/c1-21-15(18)14-12(4-10-24-14)25(19,20)17-11-16(5-7-22-8-6-16)13-3-2-9-23-13/h2-4,9-10,17H,5-8,11H2,1H3
InChIKeyOGYVATWMUVMJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate (CAS 1251547-62-2) — Compound Identity, Target Class, and Procurement Context


Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate (CAS 1251547-62-2), commonly referenced by the research code P005091 (also P5091), is a trisubstituted thiophene that functions as a selective, potent inhibitor of ubiquitin-specific protease 7 (USP7) and the closely related deubiquitinase USP47 [1]. The compound is widely used as a first-generation USP7 chemical probe in oncology research, particularly for studying the USP7–HDM2–p53 signaling axis and for validating USP7 as a therapeutic target in multiple myeloma and other malignancies [2]. It is supplied by multiple vendors under catalog codes P005091 or P5091 at typical purities ≥98% .

Why Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate (P005091) Cannot Be Replaced by Generic USP7–Thiophene Analogs


Although multiple trisubstituted thiophenes share the USP7/USP47 inhibitory scaffold, quantitative differences in potency, selectivity breadth, and functional cellular outcomes preclude interchangeable use [1]. P005091 (USP7 EC₅₀ = 4.2 µM) exhibits approximately 2-fold greater enzymatic potency than its closest structural analog P22077 (USP7 IC₅₀ ≈ 8.0–8.6 µM), meaning that simply substituting P22077 for P005091 at equal concentrations yields non-equivalent target engagement . More critically, P005091 carries a validated combination of target engagement, demonstrated bortezomib-resistance-overcoming activity, in vivo xenograft efficacy, and an emergent, orthogonal STING-antagonist mechanism — each supported by discrete quantitative benchmarks — that no single generic USP7 inhibitor can fully replicate [2].

Quantitative Differentiation Evidence for Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate (P005091) Versus Closest Comparators


USP7 Enzymatic Potency Advantage Over Structural Analog P22077

In biochemical deubiquitinase assays, P005091 inhibits USP7 with an EC₅₀ of 4.2 µM, whereas its closest structural analog P22077 yields an IC₅₀/EC₅₀ of 8.0–8.6 µM under comparable conditions . The ~2-fold potency differential means that P005091 achieves equivalent target engagement at roughly half the concentration, directly impacting dose–response experimental design and off-target risk at a given test concentration .

USP7 inhibition enzymatic potency structure–activity relationship

Selectivity Profile Versus Broad-Spectrum Cysteine Protease and DUB Targets

P005091 exhibits negligible activity against a panel of cysteine proteases and deubiquitinases including caspase-3, cathepsins, calpain, metalloproteases, and serine proteases, with EC₅₀ values uniformly exceeding 100 µM [1]. This yields a selectivity window of >23-fold relative to its USP7 EC₅₀ (4.2 µM), essential for attributing cellular phenotypes specifically to USP7 inhibition rather than broad protease dysfunction .

selectivity off-target profiling deubiquitinase panel

Bortezomib-Resistance-Overcoming Activity in Multiple Myeloma Cell Lines

P005091 induces dose-dependent cytotoxicity in multiple myeloma cell lines resistant to bortezomib, dexamethasone, doxorubicin, and melphalan, with IC₅₀ values ranging from 6 to 14 µM . In contrast, broadly used USP7 tool P22077 lacks published quantitative cytotoxicity data in bortezomib-resistant models; more potent USP7 inhibitor FT671 (USP7 IC₅₀ = 52 nM) also lacks reported activity in bortezomib-resistant MM settings [1]. This makes P005091 uniquely validated for experiments interrogating USP7 dependency in therapy-resistant hematological cancer contexts.

bortezomib resistance multiple myeloma drug-resistant cell models

In Vivo Xenograft Efficacy at Tolerated Doses

At 10 mg/kg systemic administration, P005091 prolongs survival and significantly reduces tumor growth in mice bearing human multiple myeloma and B-cell leukemia xenografts, with documented tolerability . This in vivo benchmark enables direct comparison with alternative USP7 tool compounds that either lack published in vivo MM efficacy data or require higher doses for equivalent tumor growth inhibition [1].

xenograft model in vivo efficacy tumor growth inhibition

Orthogonal STING Antagonist Mechanism Not Shared by Other USP7 Inhibitors

A 2026 covalent warhead repurposing study identified P005091 as a STING antagonist that operates through non-classical nucleophilic displacement at cysteines 292/309, potently suppressing STING signaling and type I interferon responses both in vitro and in vivo [1]. This dual USP7/STING pharmacology is unique to P005091 among the trisubstituted thiophene USP7 inhibitor class; neither P22077 nor FT671 has been reported to possess STING-modulatory activity . The discovery creates a distinct, orthogonal application space — innate immunity and autoinflammatory disease modeling — inaccessible to other USP7 tool compounds.

STING antagonist covalent targeting innate immunity drug repositioning

Synergistic Combination Activity with Clinically Relevant Agents in Multiple Myeloma Models

Isobologram analysis demonstrates that P005091 synergizes with lenalidomide, the HDAC inhibitor SAHA (vorinostat), and dexamethasone in MM.1S multiple myeloma cells, producing combination indices indicative of strong pharmacological synergy [1]. While P005091 is well-characterized for synergistic combinations, comparable quantitative synergy datasets for P22077 or FT671 with these specific clinical agents are absent from the published literature . This positions P005091 as the preferred USP7 tool for preclinical combination-regimen studies in multiple myeloma.

drug combination synergy lenalidomide SAHA HDAC inhibitor

Best-Fit Research and Industrial Application Scenarios for Methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate (P005091)


USP7–HDM2–p53 Pathway Mechanistic Studies in Hematological Malignancies

P005091 is the most extensively validated first-generation USP7 inhibitor for probing the USP7–HDM2–p53 signaling axis in multiple myeloma. With a USP7 EC₅₀ of 4.2 µM and HDM2 degradation EC₅₀ of ~11 µM in MM cell lines [1], researchers can confidently dose P005091 to achieve quantifiable HDM2 destabilization and p53 restoration. Its well-characterized selectivity panel (off-target EC₅₀ > 100 µM) ensures that observed p53-dependent phenotypes are attributable to USP7 inhibition rather than broad protease disruption .

Bortezomib-Resistance and Drug-Resistant Cancer Model Studies

P005091 is uniquely equipped for studies of therapy-resistant multiple myeloma: it demonstrates dose-dependent cytotoxicity in bortezomib-, dexamethasone-, doxorubicin-, and melphalan-resistant cell lines (IC₅₀ range 6–14 µM) . No other USP7 inhibitor combines this breadth of resistant-model validation with published quantitative IC₅₀ benchmarks, making P005091 the compound of choice for experiments interrogating USP7 dependency in chemorefractory disease settings.

Innate Immunity and STING-Pathway Discovery Using a Dual-Action Chemical Probe

The 2026 identification of P005091 as a covalent STING antagonist that suppresses type I interferon responses in vitro and in vivo [2] opens a new, orthogonal application domain. Laboratories investigating STING-dependent autoinflammatory signaling or cGAS–STING pathway modulation can employ a single chemical probe to simultaneously inhibit USP7 and antagonize STING — a dual pharmacology absent from all other commercially available USP7 inhibitors.

Preclinical Combination-Regimen Design in Multiple Myeloma

P005091 provides published isobologram-based synergy data with lenalidomide, SAHA (vorinostat), and dexamethasone in MM cells [3]. These datasets enable rational, evidence-driven design of USP7-inhibitor-containing combination regimens, distinguishing P005091 from other USP7 tool compounds that lack comparable published synergy benchmarks with clinically approved anti-MM agents.

Quote Request

Request a Quote for methyl 3-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.